N-(3,5-dichlorophenyl)-4-ethylbenzamide
Description
N-(3,5-Dichlorophenyl)-4-ethylbenzamide is a benzamide derivative characterized by a dichlorinated phenyl ring (3,5-dichloro substitution) and an ethyl group at the para position of the benzamide moiety. The 3,5-dichlorophenyl group is a common motif in fungicides and herbicides, likely due to its electron-withdrawing properties, which enhance stability and interaction with biological targets . The ethyl substituent may influence lipophilicity and bioavailability compared to other alkyl or halogenated groups .
Properties
Molecular Formula |
C15H13Cl2NO |
|---|---|
Molecular Weight |
294.2g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-4-ethylbenzamide |
InChI |
InChI=1S/C15H13Cl2NO/c1-2-10-3-5-11(6-4-10)15(19)18-14-8-12(16)7-13(17)9-14/h3-9H,2H2,1H3,(H,18,19) |
InChI Key |
UTHWACUUGSFMTL-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
The 3,5-dichlorophenyl group is a critical feature shared with compounds such as N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide (). Crystal structure analyses reveal that meta-substituted electron-withdrawing groups (e.g., Cl, NO₂) significantly alter lattice constants and molecular packing. For example:
- N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide exhibits two molecules per asymmetric unit, while dichlorinated analogs have one, suggesting steric and electronic effects of substituents on solid-state geometry .
- In contrast, N-(3,5-dimethoxyphenyl)benzamide () adopts a planar conformation due to electron-donating methoxy groups, highlighting how substituent electronic nature dictates molecular geometry.
Substituent Effects on Bioactivity
- Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide, ): The ethoxymethoxy group enhances solubility but reduces volatility compared to the ethyl group in the target compound. This substitution pattern correlates with herbicidal activity.
- RP-30228 (3-(1-methylethyl)-N-(3,5-dichlorophenyl)-2,4-dioxo-1-imidazolidinecarboxamide, ): The imidazolidine ring introduces heterocyclic rigidity, improving fungicidal efficacy but reducing thermal stability relative to simple benzamides.
Data Tables
Table 1: Key Structural and Functional Comparisons
Critical Analysis of Contradictions and Limitations
- Substituent Position vs. Activity : While emphasizes meta-substitution effects on crystallography, shows that para-substitutions (e.g., ethoxymethoxy in etobenzanid) drive bioactivity. This suggests that both position and electronic nature of substituents are critical.
- Safety vs. Efficacy : Dichlorinated compounds () may offer superior efficacy but require stringent safety protocols compared to methylated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
